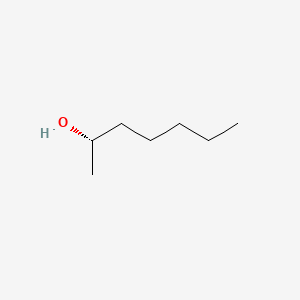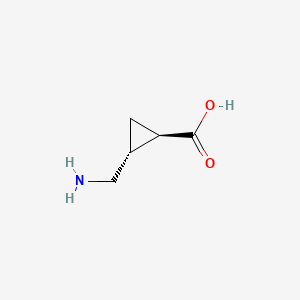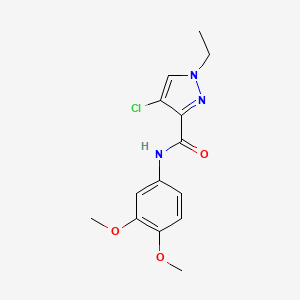
(S)-(+)-2-Heptanol
説明
-(S)-(+)-2-Heptanol, also known as (S)-2-methyl-2-heptanol, is a chiral secondary alcohol composed of seven carbon atoms and one hydroxyl group. It is a common and important intermediate in the synthesis of various compounds, such as esters, and is used in the manufacturing of various drugs and fragrances. In addition, it has been studied extensively as a model compound for the study of enantioselective synthesis and chiral recognition.
科学的研究の応用
Gas Sensing Applications
A significant area of research involves the development and application of tin dioxide (SnO2) composites for gas sensing, which is crucial for detecting various gases in environmental and industrial contexts. The study by Cheng et al. (2016) reviews recent developments in SnO2-based composites, including those combined with inorganic metal oxides, carbon nanomaterials, noble metals, polymers, and other materials. These composites have shown enhanced properties such as high sensitivity, low working temperature, quick response, excellent stability, and low detection limits, demonstrating the potential for advanced sensing applications Cheng et al., 2016.
Pharmaceutical Research
In pharmaceutical research, the study of norbornane compounds, which share structural features with bicyclo[2.2.1]heptanes, has been noted for their medicinal applications and as test molecules for exploring structure-activity relationships due to their unique molecular shapes and fixed positions of substituents. Although not directly related to "(S)-(+)-2-Heptanol," this research highlights the importance of structural analysis in drug development and the potential medicinal applications of specific molecular frameworks Buchbauer et al., 1991.
Solar Cell Technology
The application of SnO2 in perovskite solar cells (PSCs) is another area of significant research interest. Xiong et al. (2018) discuss the favorable attributes of SnO2, such as high mobility, wide bandgap, and deep conduction and valence bands, which contribute to the superior performance of PSCs, especially in terms of device stability. This research underscores the importance of material science in developing renewable energy technologies and could provide insights into the utility of compounds like "this compound" in similar applications Xiong et al., 2018.
特性
IUPAC Name |
(2S)-heptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETWDUZRCINIHU-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6033-23-4 | |
| Record name | (+)-2-Heptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6033-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Heptanol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-heptan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEPTANOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XQ9F7KYPW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (S)-(+)-2-Heptanol serves as an alarm pheromone for several stingless bee species, including Melipona quadrifasciata and Melipona solani. [, ] This compound, released by worker bees, triggers defensive responses within the colony, signaling potential threats. [] Interestingly, this compound also attracts worker bees of other stingless bee species like Plebeia droryana, suggesting a potential role in interspecific communication. []
ANone: While specific structure-activity relationship (SAR) studies focusing solely on this compound are limited in the provided research, it's known that even slight structural modifications in pheromones can dramatically impact their activity. Further research exploring variations in the carbon chain length or functional groups of this compound could provide valuable insights into its interaction with insect olfactory receptors and its potential as a pest control agent.
A: this compound is a product of 2-heptanone reduction, a reaction catalyzed by enzymes like Yeast alcohol dehydrogenase (YADH). [] Researchers have explored this enzymatic reduction in reverse micelles, demonstrating the potential of biocatalytic systems to produce this compound, particularly when dealing with less water-soluble substrates. []
A: Yes, a study successfully demonstrated the production of (S)-2-Heptanol from heptane using a whole-cell biocatalyst system based on Pseudomonas putida engineered to express the cytochrome P450 monooxygenase CYP154A8. [] This engineered system achieved a concentration of 2.6 mM (S)-2-Heptanol with 91% enantiomeric excess (ee), highlighting the potential for sustainable bio-based production of this chiral alcohol.
A: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique used to identify and quantify this compound in various matrices. [, ] This method allows for separation and detection based on the compound's retention time and mass-to-charge ratio.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[4-(3-Methylanilino)-3,5-dinitrophenyl]-oxomethyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B1223250.png)
![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]acetamide](/img/structure/B1223253.png)
![4-bromo-N-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzamide](/img/structure/B1223255.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thiophenyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1223257.png)
![2-methoxy-6-[4-(4-methyl-1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1223261.png)
![8,9-dimethyl-N-(3-methylphenyl)-3-[2-(4-morpholinyl)ethyl]-4H-[1,3]thiazino[6,5-b]quinolin-2-imine](/img/structure/B1223262.png)

![3-methyl-N-[oxo-[(2,4,6-trimethyl-3-pyridinyl)amino]methyl]benzamide](/img/structure/B1223265.png)

![5-[(4-Methyl-1-piperidinyl)methyl]-1-[4-(1-pyrrolyl)-1,2,5-oxadiazol-3-yl]-4-triazolecarboxylic acid ethyl ester](/img/structure/B1223267.png)


![(E)-3-(5-bromo-2-methoxyphenyl)-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]prop-2-enamide](/img/structure/B1223272.png)
